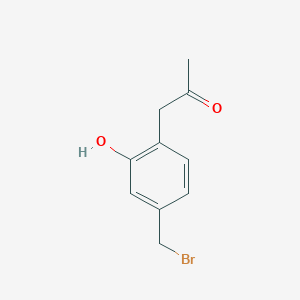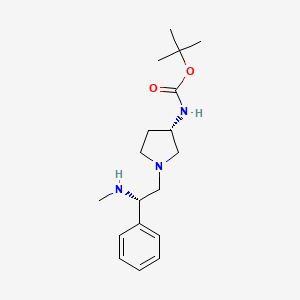![molecular formula C9H15NO2 B14050012 cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: is a bicyclic amino acid with a unique structure that has garnered interest in various fields of chemistry and biology. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts significant conformational constraints, making it a valuable scaffold in the design of bioactive molecules and catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the stereoselective functionalization of bicyclic precursors. One common method includes the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction condition controls.
Analyse Des Réactions Chimiques
Types of Reactions: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Applications De Recherche Scientifique
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its ability to induce conformational constraints in molecules. This rigid structure can stabilize specific conformations, making it a valuable tool in the design of bioactive compounds. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Known for its role in blocking amino acid transporters and acting as an insulin-releasing factor.
cis-2,5-Diaminobicyclo[2.2.2]octane: Used as a chiral scaffold for asymmetric catalysis.
Uniqueness: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic structure, which provides significant conformational rigidity. This makes it particularly useful in applications requiring precise control over molecular geometry, such as the design of foldamers and chiral catalysts .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m1/s1 |
Clé InChI |
NVRDCPXNFPLOAM-CRYROECRSA-N |
SMILES isomérique |
C1CC2CCC1[C@H]([C@H]2N)C(=O)O |
SMILES canonique |
C1CC2CCC1C(C2N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)






